ethyl 9-methyl-9H-xanthene-9-carboxylate

Description

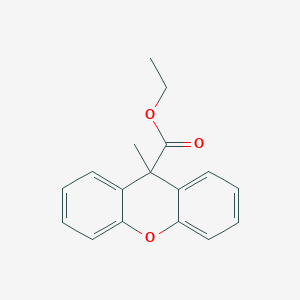

Ethyl 9-methyl-9H-xanthene-9-carboxylate is a xanthene-derived ester characterized by a central oxygenated tricyclic framework with a methyl group and an ethyl ester moiety at the 9-position. Xanthenes are structurally related to anthraquinones and flavones, with applications ranging from dyes to bioactive agents.

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl 9-methylxanthene-9-carboxylate |

InChI |

InChI=1S/C17H16O3/c1-3-19-16(18)17(2)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17/h4-11H,3H2,1-2H3 |

InChI Key |

OXOYOLADYXDRHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 9-methyl-9H-xanthene-9-carboxylate is widely used in scientific research due to its fluorescent properties. It serves as a fluorescent probe in biological imaging, helping researchers visualize cellular processes. Additionally, it is used in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of other fluorescent compounds.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. This property makes it useful in various applications, including biological imaging and material science.

Molecular Targets and Pathways Involved:

Biological Imaging: The compound targets specific cellular components, allowing for the visualization of cellular structures and processes.

Material Science: It is used in the development of materials with specific optical properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Methyl 9H-Xanthene-9-Carboxylate

- Structure : Lacks the 9-methyl group but shares the ester functional group.

- Crystallography: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters $a = 25.66 \, \text{Å}, b = 5.76 \, \text{Å}, c = 15.76 \, \text{Å}, \beta = 92.93^\circ$ .

- Synthesis : Prepared via esterification of xanthene-9-carboxylic acid, analogous to methods for ethyl derivatives .

9-Oxo-9H-Xanthene-2-Carboxylic Acid Derivatives

- Structure : Feature a ketone (9-oxo) and carboxylic acid at position 2 instead of ester and methyl groups at position 7.

- Bioactivity : Analogues like 7-mercapto-9-oxo-9H-xanthene-2-carboxylic acid (211) exhibit antiallergic activity, suggesting the oxo group enhances pharmacological interactions .

- Synthesis : Employ Ullmann coupling and Huang-Minlon reduction, differing from the Friedel-Crafts acylation used for 9-methylated esters .

Thioxanthene Analogues (e.g., Ethyl 7-Methyl-9-Oxo-9H-Thioxanthene-3-Carboxylate)

- Structure : Sulfur replaces the oxygen in the xanthene scaffold.

- Impact : Increased electron-withdrawing effects alter reactivity and binding affinity compared to oxygen-containing xanthenes .

Functional Group Modifications

Amide Derivatives (e.g., 9H-Xanthene-9-Carboxylic Acid Benzhydryl-Amide)

- Structure : Replaces the ester with an amide group.

- Properties : Improved hydrolytic stability but reduced lipophilicity, affecting membrane permeability .

Propyl and Undecenyl Esters

- Structure : Longer alkyl chains (e.g., propyl, undecenyl) at the 9-position.

- Impact : Enhanced hydrophobicity may improve tissue retention but reduce aqueous solubility .

Physicochemical and Crystallographic Comparisons

- Notes: Ethyl 9-methyl-9H-xanthene-9-carboxylate’s crystallographic data remain unreported, but methyl analogues suggest similar packing inefficiencies due to steric hindrance from the 9-methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.